
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide, also known as BCTC, is a selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and protons. BCTC has been shown to block the activation of TRPV1 by these stimuli, making it a promising tool for studying the physiological and pathological roles of TRPV1.
Aplicaciones Científicas De Investigación
Research Applications of Bromophenyl Propanamides
Chemical Synthesis and Molecular Structure Analysis Compounds similar to "3-(2-bromophenyl)-N-((6-cyclopropylpyridin-3-yl)methyl)propanamide" are often subjects of synthetic organic chemistry research, focusing on the development of novel compounds with potential therapeutic applications. For example, studies on the synthesis and molecular structure of related compounds provide foundational knowledge necessary for drug discovery and development processes. The detailed molecular structure analysis, including X-ray diffraction or NMR spectroscopy, helps in understanding the chemical properties and potential biological interactions of these compounds (Bai et al., 2012).
Pharmacokinetics and Metabolism Research into the pharmacokinetics and metabolism of bromophenyl propanamides is crucial for assessing their potential as drug candidates. Studies typically focus on absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. Such research provides insights into the compound's behavior in biological systems, its half-life, and how it is metabolized and eliminated from the body. This information is vital for determining dosing regimens and understanding potential interactions with other drugs (Wu et al., 2006).
Antimicrobial and Antifungal Activities Compounds with bromophenyl groups often undergo screening for antimicrobial and antifungal activities. Research in this area seeks to identify new agents that can combat bacterial and fungal pathogens, addressing the growing problem of antibiotic resistance. By testing various derivatives against a range of pathogens, scientists can identify promising compounds that inhibit growth or kill microorganisms at low concentrations. These studies are a critical step in the early stages of antibiotic and antifungal drug development (Baranovskyi et al., 2018).
Propiedades
IUPAC Name |
3-(2-bromophenyl)-N-[(6-cyclopropylpyridin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O/c19-16-4-2-1-3-14(16)8-10-18(22)21-12-13-5-9-17(20-11-13)15-6-7-15/h1-5,9,11,15H,6-8,10,12H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOARDZOICLAKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

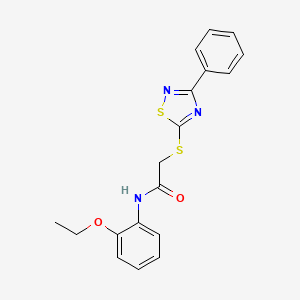
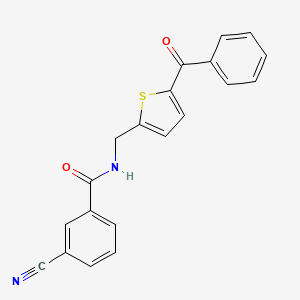
![(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylmethyl)amine dihydrobromide](/img/structure/B2415803.png)

![Thieno[3,2-b]thiophene-2,5-dicarboxylic acid](/img/structure/B2415806.png)
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(5,6,7,8-tetrahydronaphthalen-2-yl)ethane-1-sulfonamido](/img/structure/B2415807.png)
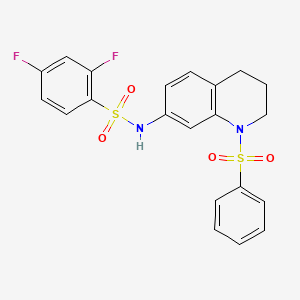
![8-(2,5-dimethylphenyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2415809.png)
![(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazine-4-carboxamide](/img/structure/B2415812.png)
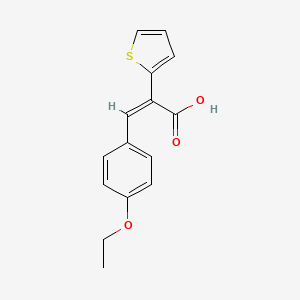
![5-isopropyl-2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2415815.png)
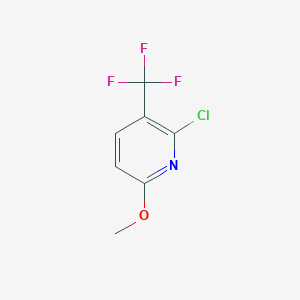
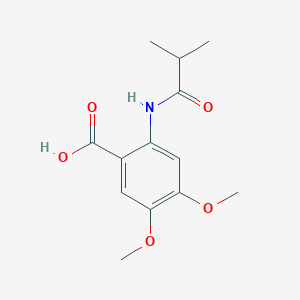
![2-[(6-Tert-butylpyridazin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2415823.png)